2-Amino-2-phenylbutyric acid

Catalog No.
S704628
CAS No.
5438-07-3
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-phenylbutyric acid

CAS Number

5438-07-3

Product Name

2-Amino-2-phenylbutyric acid

IUPAC Name

2-amino-2-phenylbutanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)

InChI Key

UBXUDSPYIGPGGP-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N

Peptide Synthesis

Due to its structural similarity to proteinogenic amino acids, 2-APBA can be incorporated into peptide chains during synthesis. This allows researchers to create modified peptides with unique properties, such as improved stability, cell permeability, or specific binding capabilities. For instance, 2-APBA was incorporated into a peptide targeting HIV-1 integrase, demonstrating its potential for developing antiviral drugs [1].

[1] - "Design and synthesis of novel HIV-1 integrase inhibitors: incorporation of a (2S)-2-amino-2-phenylbutyric acid surrogate into the catalytic domain binding site", Bioorganic & Medicinal Chemistry Letters,

Enzyme Inhibition

-APBA has been shown to inhibit various enzymes, making it a valuable tool for studying their functions and potential drug development. Studies have demonstrated its ability to inhibit enzymes involved in different biological processes, including:

  • Urease: An enzyme essential for some bacteria to survive and cause infections. Inhibiting urease can potentially lead to the development of new antimicrobial drugs [2].
  • Glutaminase: An enzyme involved in nitrogen metabolism. Inhibiting glutaminase is being investigated for its potential to treat cancer and other diseases [3].

[2] - "Inhibition of urease activity by 2-amino-2-phenylbutyric acid", Enzyme Research, [3] - "Glutaminase inhibitors for cancer therapy", Future Medicinal Chemistry,

Neuroprotective Effects

Emerging research suggests that 2-APBA might possess neuroprotective properties. Studies have shown it can protect neurons from damage caused by various factors, including:

  • Glutamate excitotoxicity: A condition where excessive glutamate, a neurotransmitter, leads to neuronal death, implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [4].
  • Ischemia: A lack of blood flow to the brain, which can cause stroke and other neurological injuries [5].

2-Amino-2-phenylbutyric acid, with the molecular formula C10H13NO2 and a molecular weight of approximately 179.22 g/mol, is an amino acid derivative characterized by its unique structure, which includes a phenyl group attached to the second carbon of a butyric acid chain. This compound is often utilized in biochemical research and has gained attention for its potential applications in medicinal chemistry and peptide synthesis .

  • Alter peptide conformation: Due to its structure, 2-APBA incorporation in peptides could influence their folding and interaction with other molecules.
  • Mimic natural amino acids: The structural similarity to some natural amino acids might allow 2-APBA to interact with biological pathways, although the specific details require further investigation.

More studies are needed to fully understand the mechanism of action of 2-APBA in different biological contexts.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of chemicals and waste according to regulations.

The chemical behavior of 2-amino-2-phenylbutyric acid is significant in various synthetic pathways. Notably, it can undergo:

  • Esterification: This reaction involves the conversion of the carboxylic acid group into an ester, often to enhance solubility or reactivity.
  • Methylation: The introduction of methyl groups can modify the compound's properties, potentially increasing its biological activity or altering its pharmacokinetics .

These reactions are crucial for synthesizing derivatives that may exhibit improved therapeutic effects or bioavailability.

Research indicates that 2-amino-2-phenylbutyric acid possesses notable biological activities. It has been studied for its potential neuroprotective effects and influence on neurotransmitter systems. Specifically, it may modulate glutamate receptors, which are pivotal in synaptic transmission and neuroprotection. This activity suggests potential applications in treating neurological disorders .

Several methods have been developed for synthesizing 2-amino-2-phenylbutyric acid:

  • Direct Amination: This method involves the reaction of phenylbutyric acid with ammonia or an amine under specific conditions to introduce the amino group.
  • Esterification followed by Hydrolysis: Initially, the carboxylic acid form is converted to an ester, which is then hydrolyzed to yield the amino acid.
  • Simultaneous Esterification and Methylation: As described in a patent, this method combines esterification with nitrogen methylation to simplify synthesis while enhancing yield and reducing costs .

These methods highlight the compound's versatility in synthetic organic chemistry.

2-Amino-2-phenylbutyric acid finds applications across various fields:

  • Biochemical Research: Utilized in peptide synthesis and as a building block for more complex molecules.
  • Pharmaceutical Development: Investigated for potential therapeutic uses due to its neuroprotective properties.
  • Nutraceuticals: Explored as a dietary supplement for its possible health benefits related to brain function and mood enhancement .

Interaction studies have revealed that 2-amino-2-phenylbutyric acid may interact with various receptors and enzymes within biological systems. Its modulation of glutamate receptors suggests implications for conditions like anxiety and depression. Further research is required to fully elucidate these interactions and their potential therapeutic benefits .

Several compounds share structural similarities with 2-amino-2-phenylbutyric acid, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
2-Amino-3-phenylpropanoic acidSimilar amino group and phenyl ringDifferent chain length affects reactivity
PhenylalanineContains a phenyl groupEssential amino acid; different side chain
3-Amino-3-phenylbutanoic acidSimilar backbone structureVariation in position of amino group

These comparisons illustrate how slight variations in structure can lead to significant differences in biological activity and applications.

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20318-28-9
5438-07-3

Wikipedia

2-amino-2-phenylbutyric acid

Dates

Modify: 2023-08-15

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